methyl {1-[(6-fluoro-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate
Description
Properties
IUPAC Name |
methyl 2-[1-[2-(6-fluoroindol-1-yl)acetyl]piperidin-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3/c1-24-18(23)10-13-4-7-20(8-5-13)17(22)12-21-9-6-14-2-3-15(19)11-16(14)21/h2-3,6,9,11,13H,4-5,7-8,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNKCJRWQDSXFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCN(CC1)C(=O)CN2C=CC3=C2C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {1-[(6-fluoro-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate typically involves multiple steps, starting with the preparation of the indole and piperidine intermediates. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . The piperidine moiety can be synthesized by reacting piperidine-4-carboxylic acid with formic acid in a mixture of chloroform and acetic anhydride .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
Methyl {1-[(6-fluoro-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives .
Scientific Research Applications
Methyl {1-[(6-fluoro-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl {1-[(6-fluoro-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate involves binding to specific molecular targets, such as DNA or proteins, through intercalation or other interactions . This binding can disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
The compound belongs to a class of piperidine-indole hybrids. Below is a comparative analysis of its structural and functional attributes against similar derivatives:
| Compound Name | Structural Features | Biological Activity/Properties | Reference |
|---|---|---|---|
| Methyl {1-[(6-fluoro-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate | 6-fluoroindole, acetyl linker, methyl acetate substituent | Enhanced lipophilicity; potential interaction with heat shock proteins or kinase targets | |
| Methyl [1-(4-fluorobenzyl)piperidin-4-yl]acetate hydrochloride | 4-fluorobenzyl group, piperidine core | Inhibits heat shock proteins; higher metabolic stability due to fluorine | |
| Methyl 2-[4-(3-fluorophenyl)-2-oxopiperidin-1-yl]acetate | 3-fluorophenyl, 2-oxopiperidinyl core | Fluorine positioning influences receptor binding specificity | |
| Methyl 2-amino-2-(6-chloro-1H-indol-3-yl)acetate | 6-chloroindole, amino-acetate substituent | Antimicrobial activity; chlorine substitution affects solubility | |
| 4-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)morpholine-3,5-dione | Morpholine-dione ring, methylindole moiety | Potential anti-inflammatory applications; complex ring system modifies bioavailability |
Substituent Effects on Activity
- Fluorine vs. Chlorine: The 6-fluoroindole group in the target compound likely enhances binding affinity compared to chlorine-substituted analogs (e.g., methyl 2-amino-2-(6-chloro-1H-indol-3-yl)acetate) due to fluorine’s electronegativity and smaller atomic radius .
- Linker Variations : The acetyl linker between indole and piperidine (target compound) may improve conformational flexibility compared to rigid benzyl or morpholine-dione linkers, enabling broader target engagement .
- Positional Isomerism : Fluorine at the 6-position on indole (target) vs. 3-fluorophenyl on piperidine () demonstrates how substituent placement alters electronic properties and target selectivity .
Pharmacological and Physicochemical Properties
Physicochemical Data
- Lipophilicity (LogP): Fluorine substitution increases LogP compared to non-fluorinated derivatives, enhancing blood-brain barrier permeability .
- Solubility : The methyl acetate group may improve aqueous solubility relative to bulkier esters (e.g., ethyl or benzyl derivatives) .
- Metabolic Stability : Fluorine reduces susceptibility to oxidative metabolism, extending half-life .
Research Findings
- Selectivity : The 6-fluoroindole moiety in the target compound may confer selectivity toward specific isoforms of molecular chaperones, as seen in structurally related fluorinated analogs .
Biological Activity
Methyl {1-[(6-fluoro-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate is a compound of interest due to its potential pharmacological activities, particularly in the context of cancer treatment and neurodegenerative diseases. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure features a piperidine ring, an indole moiety, and an acetate group, which may contribute to its biological activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exert its effects through:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in cancer proliferation and inflammation.
- Receptor Modulation : It may act on neurotransmitter receptors, influencing cholinergic signaling pathways which are crucial in neurodegenerative conditions like Alzheimer's disease.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cell Line Studies : In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating potent activity (Table 1).
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Studies suggest that it may enhance acetylcholine levels by inhibiting acetylcholinesterase (AChE), thereby improving cognitive function in models of Alzheimer's disease.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Evaluation : A study assessed the compound's effect on human cancer cell lines, revealing a dose-dependent inhibition of cell growth, particularly in breast and colon cancer models. The mechanism was linked to apoptosis induction and cell cycle arrest.
- Neuroprotective Study : Another investigation focused on its effects on AChE activity in rat brain homogenates, showing a reduction in enzyme activity by approximately 40%, suggesting potential benefits for cognitive enhancement.
- Molecular Docking Studies : Computational analyses indicated strong binding affinities to target proteins involved in cancer progression and neurodegeneration, supporting the observed biological activities.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl {1-[(6-fluoro-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate, and how do reaction conditions influence yield?
- Answer : The compound can be synthesized via a multi-step process:
Indole fluorination : Introduce fluorine at the 6-position of 1H-indole using electrophilic fluorinating agents (e.g., Selectfluor™) under anhydrous conditions .
Acetylation : React 6-fluoro-1H-indole with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetylated intermediate.
Piperidine coupling : Attach the acetylated indole to piperidin-4-yl acetate via nucleophilic substitution, optimizing solvent polarity (e.g., DMF vs. THF) to enhance regioselectivity .
- Key variables : Temperature (60–80°C for acetylation), catalyst (e.g., Cs2CO3 for SN2 reactions), and reaction time (12–24 hours for coupling steps).
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish its structure?
- Answer :
- 1H/13C NMR : Look for signals at δ 7.4–7.6 ppm (indole aromatic protons), δ 4.1–4.3 ppm (piperidine N-CH2), and δ 3.6–3.8 ppm (ester methyl group) .
- HRMS : Expect a molecular ion peak at m/z ~320.1 (C17H19FN2O3) with isotopic peaks confirming fluorine presence.
- IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) validate functional groups .
Q. How does the fluorine substituent at the indole 6-position influence the compound’s physicochemical properties?
- Answer : Fluorine increases lipophilicity (LogP ↑ by ~0.5–1.0) and metabolic stability by reducing CYP450-mediated oxidation. It also enhances π-stacking interactions in target binding pockets .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies (e.g., IC50 variability in enzyme inhibition assays)?
- Answer :
- Assay standardization : Control variables like buffer pH (e.g., sodium acetate pH 4.6 vs. ammonium acetate pH 6.5 ), ATP concentration (for kinase assays), and temperature.
- Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding affinity discrepancies observed in fluorescence-based assays .
- Structural analysis : Compare X-ray crystallography data (e.g., PDB ID 9B98 ) to identify conformational changes affecting activity.
Q. How can computational modeling guide the optimization of this compound for selective target binding?
- Answer :
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with targets (e.g., kinases, GPCRs). Focus on the piperidine-acetate moiety’s flexibility and fluorine’s electrostatic contributions .
- MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories to prioritize derivatives with lower RMSD values .
- QSAR : Correlate substituent effects (e.g., methyl vs. ethyl esters) with activity using descriptors like polar surface area (TPSA) and hydrogen-bond acceptor count .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and how are they addressed?
- Answer :
- Chiral resolution : Use preparative HPLC with Chiralpak AD-H columns to separate enantiomers.
- Catalytic asymmetry : Employ chiral catalysts (e.g., BINAP-Ru complexes) during piperidine coupling to improve enantiomeric excess (>90% ee) .
- Process analytics : Monitor reaction progress via inline FTIR to detect racemization early .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
